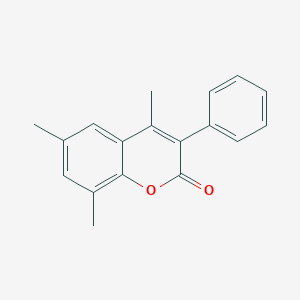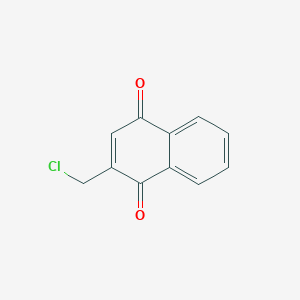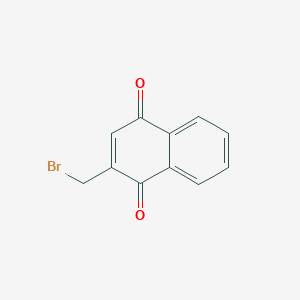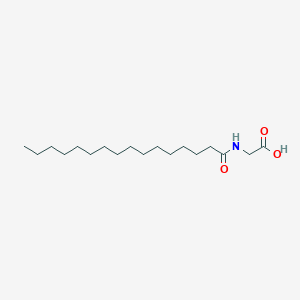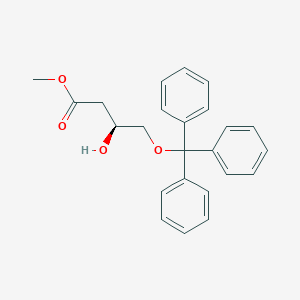
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate
Übersicht
Beschreibung
“(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate” is a chemical compound with the molecular formula C24H24O4 . It is a specialty chemical that is available from certain chemical manufacturers .
Physical And Chemical Properties Analysis
“(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate” has a molecular weight of 376.44496 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) : Enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, which can be derived from 3-hydroxy-butyric acid, are important synthetic building blocks. These compounds, including variants like (S)-3-hydroxy-butanoates, are useful in synthesizing a range of materials due to their stereochemical properties (Seebach & Züger, 1982).
Electro-optic Acceptor Synthesis : A high-yield synthesis route for α-hydroxy methyl ketones, which are important precursors for electro-optic acceptors used in nonlinear optical chromophores, has been established. This synthesis route is crucial for creating a variety of α-hydroxy ketone structures (He, Leslie, & Sinicropi, 2002).
Biodiesel Fuel Surrogates : Methyl butanoate is studied as a surrogate for fatty acid esters in biodiesel fuel. Its autoignition chemistry is important in understanding biodiesel combustion processes (Jiao, Zhang, & Dibble, 2015).
Chiral Hydroxy Acid Derivatives : The compound is used in whole-cell biotransformation systems for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives, like methyl (R)-3-hydroxy butanoate. This process is significant in producing chiral compounds for pharmaceuticals and other applications (Ernst et al., 2005).
Conformational Studies : Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, a model compound, is studied for its conformational behavior in solutions. These studies are crucial for understanding the properties of polymeric materials derived from similar compounds (Li, Uzawa, & Doi, 1997).
Tobacco Metabolite Analysis : The compound is used as a biomarker in studying the metabolic activation of tobacco-specific carcinogens in smokers (Jing et al., 2014).
Eigenschaften
IUPAC Name |
methyl (3S)-3-hydroxy-4-trityloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

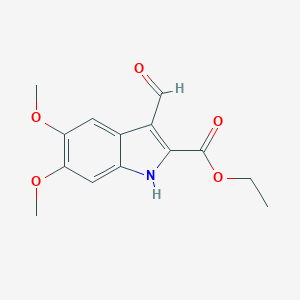
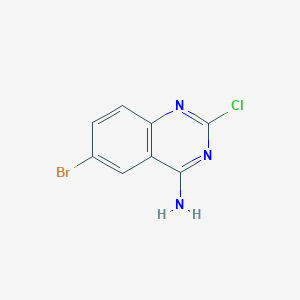
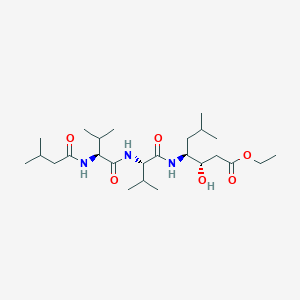
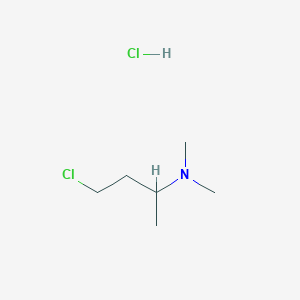
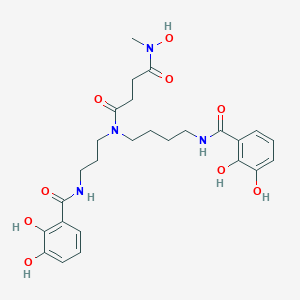
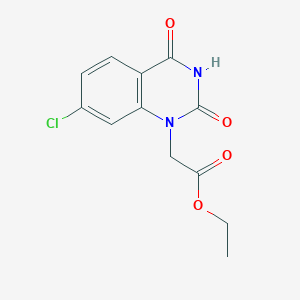

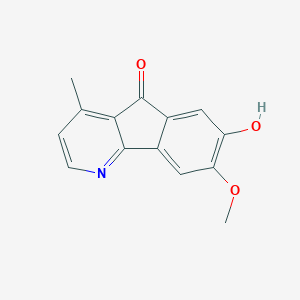
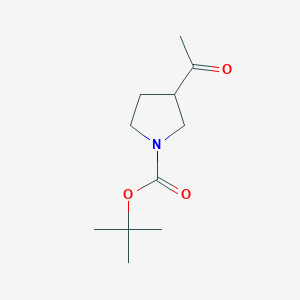
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
